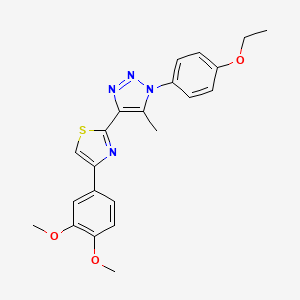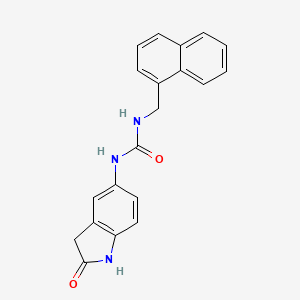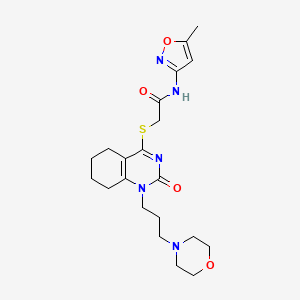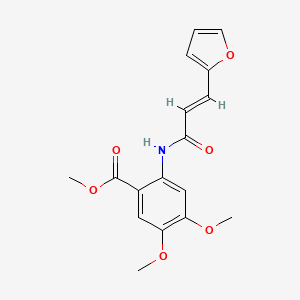
4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and triazole rings in separate steps, followed by the attachment of the phenyl rings with the methoxy and ethoxy groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, which are five-membered rings containing nitrogen and sulfur (thiazole) or nitrogen (triazole) atoms. The phenyl rings with the methoxy and ethoxy groups would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and triazole rings, as well as the methoxy and ethoxy groups. These functional groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its specific structure. The presence of the polar methoxy and ethoxy groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Thiazole Derivatives in Scientific Research
Antimicrobial and Antiproliferative Activities
Thiazole derivatives have been explored for their antimicrobial and anticancer properties. Studies on various thiazole compounds have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, some thiazole derivatives have shown antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Corrosion Inhibition
Thiazoles have been studied for their corrosion inhibition properties on metals in acidic environments. Research indicates that thiazole compounds can serve as effective corrosion inhibitors for copper, highlighting their potential application in industrial settings to protect metal surfaces from corrosion (Farahati et al., 2019).
Fluorescent Probes and Sensors
Some thiazole derivatives have been applied as fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity towards specific metal ions make them useful for various analytical applications in biochemistry and environmental monitoring (Tanaka et al., 2001).
Triazole Derivatives in Scientific Research
EGFR Inhibitors in Cancer Therapy
Triazole derivatives have been examined for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Molecular docking studies and tautomeric property analyses of benzimidazole derivatives bearing triazole have provided insights into their mechanism of action as EGFR inhibitors, showing promise for their application in treating cancer (Karayel, 2021).
Methoxyphenyl Derivatives in Scientific Research
Photophysical and Chemosensory Properties
Compounds with methoxyphenyl derivatives have been investigated for their photophysical properties and their application as chemosensors. These compounds exhibit solvatochromism and can act as fluorescent chemosensors for metal ions, such as Fe3+, offering potential utility in detecting and monitoring metal ions in various environmental and biological contexts (Khan, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-29-17-9-7-16(8-10-17)26-14(2)21(24-25-26)22-23-18(13-30-22)15-6-11-19(27-3)20(12-15)28-4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVLEEUAMHSUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2923643.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2923648.png)



![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2923654.png)
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)
![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)



![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)
![3-decyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2923666.png)